molecular formula C9H15NO3 B1288542 2-(4-Acetylpiperidin-1-YL)acetic acid CAS No. 885274-84-0

2-(4-Acetylpiperidin-1-YL)acetic acid

Cat. No.: B1288542
CAS No.: 885274-84-0
M. Wt: 185.22 g/mol
InChI Key: NPIMHNCSGPDOGU-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperidin-1-YL)acetic acid is a novel compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. It is a type of heterocyclic compound, specifically a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Scientific Research Applications

2-(4-Acetylpiperidin-1-YL)acetic acid has gained attention in various fields of research and industry due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “2-(4-Acetylpiperidin-1-YL)acetic acid”, as a piperidine derivative, may have potential applications in the field of drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperidin-1-YL)acetic acid typically involves the acetylation of piperidine followed by the introduction of an acetic acid moiety. One common method includes the reaction of piperidine with acetic anhydride under controlled conditions to form the acetylated piperidine intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperidin-1-YL)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperidin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic heterocyclic amine used in the synthesis of various pharmaceuticals.

    4-Acetylpiperidine: A precursor in the synthesis of 2-(4-Acetylpiperidin-1-YL)acetic acid.

    Piperidin-4-ylacetic acid: Another piperidine derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of an acetyl group and an acetic acid moiety attached to the piperidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-acetylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)8-2-4-10(5-3-8)6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMHNCSGPDOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609864
Record name (4-Acetylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-84-0
Record name (4-Acetylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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